molecular formula C10H14BClN2O2 B14069163 (2-Chloro-6-(piperidin-3-yl)pyridin-4-yl)boronic acid

(2-Chloro-6-(piperidin-3-yl)pyridin-4-yl)boronic acid

Cat. No.: B14069163
M. Wt: 240.50 g/mol
InChI Key: HAOLZODHIRPELE-UHFFFAOYSA-N
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Description

(2-Chloro-6-(piperidin-3-yl)pyridin-4-yl)boronic acid is a boronic acid derivative that has gained attention in the field of organic chemistry due to its potential applications in various chemical reactions, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is characterized by the presence of a boronic acid group attached to a pyridine ring, which is further substituted with a chlorine atom and a piperidine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloro-6-(piperidin-3-yl)pyridin-4-yl)boronic acid can be achieved through several methods. One common approach involves the halogen-metal exchange followed by borylation. This method typically uses a halogenated precursor, such as 2-chloro-6-(piperidin-3-yl)pyridine, which undergoes a halogen-metal exchange reaction with an organometallic reagent like n-butyllithium. The resulting organolithium intermediate is then treated with a boron source, such as trimethyl borate, to yield the desired boronic acid .

Another method involves the palladium-catalyzed cross-coupling of halopyridines with tetraalkoxydiborane or dialkoxyhydroborane. This approach leverages the catalytic activity of palladium to facilitate the formation of the boronic acid group on the pyridine ring .

Industrial Production Methods

Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial to ensure high yield and efficiency in industrial settings.

Chemical Reactions Analysis

Types of Reactions

(2-Chloro-6-(piperidin-3-yl)pyridin-4-yl)boronic acid undergoes various types of chemical reactions, including:

    Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

    Oxidation: The boronic acid group can be oxidized to form the corresponding boronic ester or boronic anhydride. Common oxidizing agents include hydrogen peroxide and sodium perborate.

    Substitution: The chlorine atom on the pyridine ring can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form substituted pyridine derivatives.

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate the coupling reactions.

    Oxidizing Agents: Hydrogen peroxide, sodium perborate for oxidation reactions.

Major Products

    Biaryls: Formed from Suzuki-Miyaura cross-coupling.

    Boronic Esters: Formed from oxidation of the boronic acid group.

    Substituted Pyridines: Formed from nucleophilic substitution reactions.

Scientific Research Applications

(2-Chloro-6-(piperidin-3-yl)pyridin-4-yl)boronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Chloro-6-(piperidin-3-yl)pyridin-4-yl)boronic acid is primarily related to its ability to participate in Suzuki-Miyaura cross-coupling reactions. The boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. The chlorine atom on the pyridine ring can also participate in nucleophilic substitution reactions, allowing for further functionalization of the molecule.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Chloro-6-(piperidin-3-yl)pyridin-4-yl)boronic acid is unique due to the presence of both a boronic acid group and a chlorine atom on the pyridine ring, which allows for versatile chemical transformations. The piperidine moiety further enhances its potential for biological applications, making it a valuable compound in various fields of research.

Properties

Molecular Formula

C10H14BClN2O2

Molecular Weight

240.50 g/mol

IUPAC Name

(2-chloro-6-piperidin-3-ylpyridin-4-yl)boronic acid

InChI

InChI=1S/C10H14BClN2O2/c12-10-5-8(11(15)16)4-9(14-10)7-2-1-3-13-6-7/h4-5,7,13,15-16H,1-3,6H2

InChI Key

HAOLZODHIRPELE-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=NC(=C1)Cl)C2CCCNC2)(O)O

Origin of Product

United States

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